molecular formula C13H15NO B11901825 8-Quinolinol, 7-(1,1-dimethylethyl)- CAS No. 52794-00-0

8-Quinolinol, 7-(1,1-dimethylethyl)-

Cat. No.: B11901825
CAS No.: 52794-00-0
M. Wt: 201.26 g/mol
InChI Key: PANCGJXKJLJQND-UHFFFAOYSA-N
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Description

7-(tert-butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. The addition of a tert-butyl group at the 7th position enhances its chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-butyl)quinolin-8-ol typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild conditions to yield tert-butyl quinolin-2-yl carbonates . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of 7-(tert-butyl)quinolin-8-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(tert-butyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

7-(tert-butyl)quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(tert-butyl)quinolin-8-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 7-(tert-butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification improves its bioavailability and efficacy in various applications compared to its analogs .

Biological Activity

8-Quinolinol, 7-(1,1-dimethylethyl)-, also known as a derivative of 8-hydroxyquinoline (8-HQ), has garnered attention for its diverse biological activities. This compound exhibits significant antimicrobial, anticancer, and antiviral properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

The antimicrobial efficacy of 8-quinolinol derivatives is well-documented. Studies have shown that compounds containing the 8-HQ nucleus exhibit potent activity against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
8-HQStaphylococcus aureus3.44–13.78 μM
7-Bromo-8HQPseudomonas aeruginosa22 mm inhibition zone
ClioquinolKlebsiella pneumoniae25 mm inhibition zone

The parent compound, 8-HQ, has shown MIC values ranging from 3.44 to 13.78 μM against Gram-positive bacteria and diploid fungi . Halogenated derivatives like 7-bromo-8HQ and clioquinol demonstrated enhanced antibacterial properties compared to the parent compound .

Anticancer Activity

The anticancer potential of 8-quinolinol derivatives is particularly notable. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation effectively:

Compound Cell Line IC50 Value
Benzoylhydrazones derived from 8-HQHeLa (cervical cancer)1.4 nM – 32.13 μM
Cu(II) complex with quinoline-8-olVarious cancer cells<1 μM

For instance, a family of 2-substituted-8HQs showed promising antiproliferative results on HeLa cells in the presence of metal ions like iron and copper . Additionally, studies have reported that Cu(II) complexes derived from these compounds exert high cytotoxic activity against multiple cancer cell lines .

Antiviral Activity

The antiviral properties of 8-quinolinol derivatives have been explored in the context of emerging viral threats. Recent studies suggest that these compounds could inhibit viral replication effectively:

  • Certain derivatives have demonstrated significant inhibition against H5N1 virus growth with low cytotoxicity.
  • The antiviral activity correlates positively with lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 8-HQ derivatives against a range of pathogens. The results indicated that halogenated derivatives exhibited superior activity compared to the parent compound, particularly against resistant strains .

Case Study: Anticancer Mechanism

Research on Cu(II) complexes derived from 8-hydroxyquinoline revealed mechanisms involving caspase-dependent apoptosis and cell cycle arrest at the S phase in cancer cells. This highlights the potential for developing targeted therapies utilizing these compounds .

Research Findings on Structure-Activity Relationship (SAR)

Investigations into the SAR of 8-HQ derivatives have shown that modifications at specific positions on the quinoline ring significantly influence biological activity. For example, substitution at position 5 with electron-withdrawing groups enhances anticancer efficacy while maintaining acceptable toxicity profiles .

Properties

CAS No.

52794-00-0

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

7-tert-butylquinolin-8-ol

InChI

InChI=1S/C13H15NO/c1-13(2,3)10-7-6-9-5-4-8-14-11(9)12(10)15/h4-8,15H,1-3H3

InChI Key

PANCGJXKJLJQND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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